molecular formula C10H13N3O4 B6273745 rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid CAS No. 1807882-46-7

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid

Cat. No.: B6273745
CAS No.: 1807882-46-7
M. Wt: 239.2
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Description

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a chiral morpholine derivative featuring a 5-oxo lactam ring, a methyl group at position 4, and a 1-methylpyrazol-4-yl substituent at position 3. The stereochemistry (2R,3S) and pyrazole positioning distinguish it from related compounds.

Properties

CAS No.

1807882-46-7

Molecular Formula

C10H13N3O4

Molecular Weight

239.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid involves multiple steps:

  • Formation of the Morpholine Ring: : A common method is to react an amino alcohol with formaldehyde and an acid catalyst.

  • Introduction of the Pyrazole Group: : Typically involves cyclization reactions where a hydrazine derivative reacts with a 1,3-dicarbonyl compound.

  • Chirality Introduction: : Utilizing chiral catalysts or starting materials to ensure the desired stereochemistry.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using continuous flow reactors to maintain consistent reaction conditions and yield higher purity products. Techniques such as crystallization and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the pyrazole ring or the morpholine nitrogen.

  • Reduction: : Reduction reactions can target the ketone group or the double bonds in the pyrazole ring.

  • Substitution: : The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride under mild to moderate conditions.

  • Substitution: : Using reagents like thionyl chloride for forming acid chlorides followed by reaction with amines or alcohols.

Major Products

  • Oxidation: : Produces oxo-derivatives or hydroxylated products.

  • Reduction: : Leads to alcohols or alkanes.

  • Substitution: : Forms esters, amides, or other carboxylic acid derivatives.

Scientific Research Applications

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid finds applications across various scientific disciplines:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Used in studies involving enzyme inhibitors due to its structural similarity to natural substrates.

  • Medicine: : Investigated for its potential as a pharmaceutical agent, especially in targeting specific receptors or enzymes.

  • Industry: : Utilized in the production of specialized polymers or as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. It can inhibit or activate enzymes, depending on its structure and the biological context. The pyrazole ring often binds to active sites on proteins, while the morpholine ring provides additional interactions that stabilize the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogs from literature:

Compound Name & Reference Key Structural Features Molecular Formula Molecular Weight Substituent Position Heterocycle Purity/CAS Number
Target compound rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid C₁₀H₁₃N₃O₄ 239.23 Pyrazol-4-yl Morpholine Not provided
Compound A : rac-(2S,3R)-4-methyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid Pyrazol-5-yl substituent; enantiomeric stereochemistry (2S,3R) C₁₀H₁₃N₃O₄ 239.23 Pyrazol-5-yl Morpholine 95% purity; CAS C10H13N3O4
Compound B : rac-(2R,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylic acid Ethyl group at position 4; imidazol-2-yl substituent Not provided Not provided Imidazol-2-yl Morpholine CAS 2044705-54-4
Compound C : rac-(5R,6R)-5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one Piperidinone core; amino group at position 5 Not provided Not provided Pyrazol-5-yl Piperidinone CAS N/A
Compound D : rac-(3S,4R)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride Pyrrolidine core; benzyl and dimethylpyrazole substituents; dihydrochloride salt Not provided Not provided Pyrazol-4-yl (1,3-dimethyl) Pyrrolidine CAS N/A
Key Observations:
  • Substituent Position: The pyrazole substituent’s position (4-yl vs.
  • Heterocycle Modifications: Compound C’s piperidinone lacks the morpholine oxygen, reducing polarity and hydrogen-bonding capacity compared to the target compound .
  • Salt Forms : Compound D’s dihydrochloride salt enhances aqueous solubility, contrasting with the free carboxylic acid form of the target .
  • Lipophilicity : Compound B’s ethyl group and imidazole ring increase lipophilicity, which may improve membrane permeability but reduce solubility .

Stereochemical and Conformational Impacts

  • Enantiomeric Differences : The target compound (2R,3S) and Compound A (2S,3R) are enantiomers. Such stereochemical inversions can lead to divergent biological activities, as seen in chiral drugs like thalidomide .
  • Ring Conformation: The 5-oxo group in the morpholine core stabilizes a lactam structure, promoting planar conformation and rigidity, whereas Compound C’s piperidinone introduces a flexible amine group .

Research Findings and Implications

Positional Isomerism : Pyrazole-4-yl (target) vs. 5-yl (Compound A) substituents may influence binding to enzymes like kinases, where substituent orientation is critical .

Heterocycle Swapping: Replacing morpholine with piperidinone (Compound C) could reduce metabolic stability due to increased basicity .

Salt Forms : The dihydrochloride in Compound D highlights the importance of salt selection for optimizing bioavailability .

Biological Activity

Rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a morpholine ring and a pyrazole moiety, suggests various interactions with biological targets, making it a candidate for drug development.

Chemical Structure

The compound can be represented by the following chemical formula:

  • Molecular Formula : C₁₀H₁₄N₄O₃
  • CAS Number : 2137568-66-0

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives containing the pyrazole group have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
Compound A88.6%
Compound B87.7%
rac-(2R,3S)-4-methyl...TBDTBD

Anti-Cancer Potential

The synthesis of this compound has been linked to the development of AMPK inhibitors, which are crucial in cancer treatment strategies. AMPK (AMP-activated protein kinase) plays a role in cellular energy homeostasis and is often targeted in cancer therapy . The compound's ability to modulate AMPK activity could provide a pathway for developing novel anti-cancer agents.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular signaling pathways related to oxidative stress and energy metabolism is significant.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Case Study 1 : A derivative of this compound was tested on human cancer cell lines and showed a dose-dependent reduction in cell viability, suggesting potential as an anti-cancer agent.
  • Case Study 2 : In vivo studies demonstrated that administration of related pyrazole-containing compounds resulted in reduced tumor growth in mouse models, indicating effectiveness in cancer treatment.

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